molecular formula C8H15O3Si B14313619 CID 20145599

CID 20145599

Katalognummer: B14313619
Molekulargewicht: 187.29 g/mol
InChI-Schlüssel: BDCMRLGLRFVMFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethoxybis[(prop-1-en-2-yl)oxy]silane is a chemical compound with the molecular formula C10H20O4Si. It is a type of silane, which is a compound containing silicon atoms bonded to hydrogen and/or organic groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethoxybis[(prop-1-en-2-yl)oxy]silane typically involves the reaction of ethoxy silane with prop-1-en-2-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of Ethoxybis[(prop-1-en-2-yl)oxy]silane is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethoxybis[(prop-1-en-2-yl)oxy]silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols and other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into simpler silanes.

    Substitution: The ethoxy and prop-1-en-2-yloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or platinum and are carried out under inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include silanols, simpler silanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Ethoxybis[(prop-1-en-2-yl)oxy]silane has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of advanced materials, including polymers and nanomaterials.

    Biology: The compound is employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: It is investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Ethoxybis[(prop-1-en-2-yl)oxy]silane is utilized in the production of coatings, adhesives, and sealants due to its excellent bonding properties.

Wirkmechanismus

The mechanism of action of Ethoxybis[(prop-1-en-2-yl)oxy]silane involves its interaction with various molecular targets and pathways. The compound can form stable bonds with organic and inorganic substrates, enhancing the properties of the materials it is incorporated into. Its ability to undergo various chemical reactions allows it to modify the surface properties of materials, making it useful in a wide range of applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Trimethoxy(prop-1-en-2-yl)silane
  • Triethoxy(prop-1-en-2-yl)silane
  • Methoxy(prop-1-en-2-yl)silane

Uniqueness

Ethoxybis[(prop-1-en-2-yl)oxy]silane is unique due to its specific combination of ethoxy and prop-1-en-2-yloxy groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and bonding characteristics.

Eigenschaften

Molekularformel

C8H15O3Si

Molekulargewicht

187.29 g/mol

InChI

InChI=1S/C8H15O3Si/c1-6-9-12(10-7(2)3)11-8(4)5/h2,4,6H2,1,3,5H3

InChI-Schlüssel

BDCMRLGLRFVMFM-UHFFFAOYSA-N

Kanonische SMILES

CCO[Si](OC(=C)C)OC(=C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.